molecular formula C11H11N3S B8327394 5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine

5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine

Cat. No.: B8327394
M. Wt: 217.29 g/mol
InChI Key: CAALVCZNNZEZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-4-pyridin-3-ylpyrimidine

InChI

InChI=1S/C11H11N3S/c1-8-6-13-11(15-2)14-10(8)9-4-3-5-12-7-9/h3-7H,1-2H3

InChI Key

CAALVCZNNZEZMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN=CC=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-5-methyl-2-methylsulfanyl-pyrimidine (1.24 g, 7.1 mmol), pyridine-3-boroni acid (1.04 g, 8.46 mmol), Na2CO3 (863 mg, 7.76 mmol), PPh3 (186 mg, 0.71 mmol) and Pd(OAc)2 (40 mg) in n-PrOH (50 ml) was refluxed for 2 hours. The solvent was then evaporated under vacuum and the crude was partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by flash chromatography with ethyl acetate-petroleum ether (1-1) to afford 1.28 g of the title compound as a white solid (83% yield)
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Name
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.